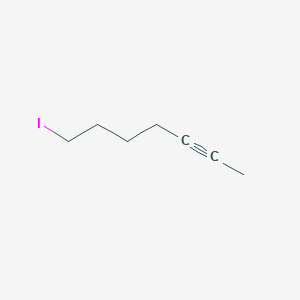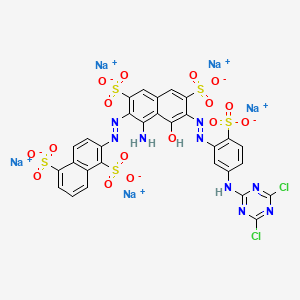
Beryllium--titanium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–titanium (1/1) is a compound consisting of equal parts beryllium and titanium. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. The molecular formula for this compound is BeTi, and it has a molecular weight of approximately 56.88 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beryllium–titanium (1/1) typically involves high-temperature processes. One common method is vacuum arc melting, where beryllium and titanium are melted together under vacuum conditions to ensure purity and uniformity . Another method involves the reduction of titanium tetrachloride (TiCl₄) with beryllium at high temperatures .
Industrial Production Methods: Industrial production of beryllium–titanium (1/1) often involves the use of vacuum induction melting. This process allows for the precise control of temperature and composition, resulting in a high-purity product. The molten alloy is then cast into ingots or other desired shapes for further processing .
Analyse Des Réactions Chimiques
Types of Reactions: Beryllium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, it forms a protective oxide layer that enhances its corrosion resistance .
Common Reagents and Conditions: Common reagents used in reactions with beryllium–titanium (1/1) include acids such as hydrochloric acid and sulfuric acid. These reactions typically occur under controlled conditions to prevent excessive corrosion or degradation of the compound .
Major Products Formed: The major products formed from reactions involving beryllium–titanium (1/1) include beryllium oxide (BeO) and titanium dioxide (TiO₂). These oxides contribute to the compound’s high thermal stability and resistance to corrosion .
Applications De Recherche Scientifique
Beryllium–titanium (1/1) has a wide range of applications in scientific research and industry. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology and medicine, it is utilized in the development of medical implants and devices, thanks to its biocompatibility and strength . The compound is also employed in the aerospace industry for the production of lightweight, high-strength components .
Mécanisme D'action
The mechanism by which beryllium–titanium (1/1) exerts its effects involves the formation of a stable oxide layer on its surface. This layer protects the underlying material from corrosion and degradation. The compound’s molecular structure allows it to interact with various cellular components, making it useful in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to beryllium–titanium (1/1) include other beryllium and titanium alloys, such as beryllium-aluminum and titanium-aluminum alloys . These compounds share some properties, such as high strength and low density, but differ in their specific applications and performance characteristics.
Uniqueness: What sets beryllium–titanium (1/1) apart from other similar compounds is its exceptional thermal stability and resistance to corrosion. These properties make it particularly valuable in high-temperature and corrosive environments, such as aerospace and chemical processing industries .
Propriétés
Numéro CAS |
66273-53-8 |
|---|---|
Formule moléculaire |
BeTi |
Poids moléculaire |
56.879 g/mol |
Nom IUPAC |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
Clé InChI |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


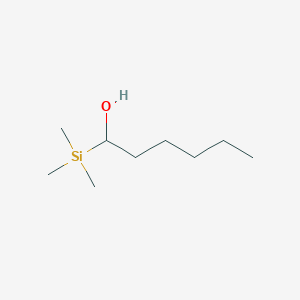
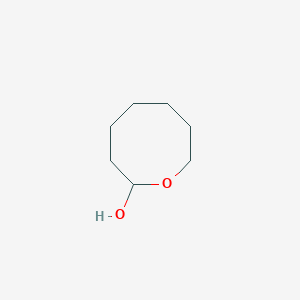
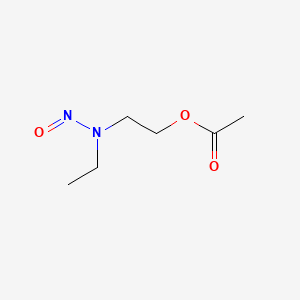
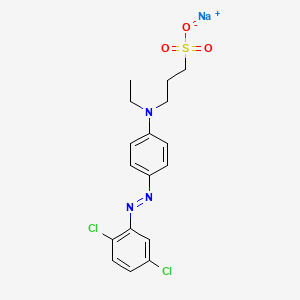
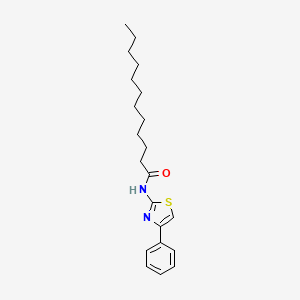

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
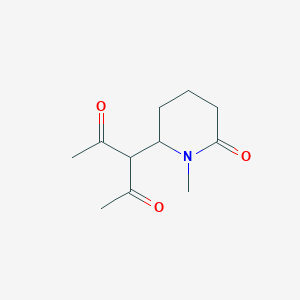
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
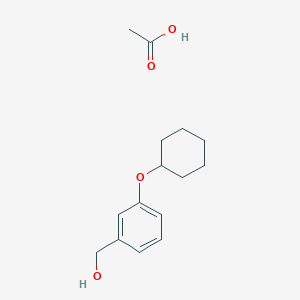
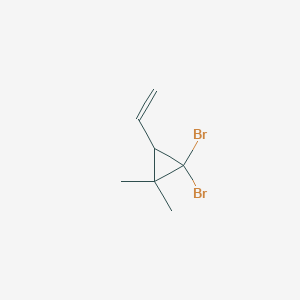
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
